

An In-depth Technical Guide to 2-Amino-3-phenylquinoline

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Compound of Interest

Compound Name: 2-Amino-3-phenylquinoline

Cat. No.: B1279982

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Amino-3-phenylquinoline**, also known by its IUPAC name 3-phenylquinolin-2-amine. Its unique chemical structure, a quinoline scaffold with an amino group at the 2-position and a phenyl group at the 3-position, makes it a compound of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.^{[1][2]} This document details its chemical properties, synthesis protocols, and potential biological significance.

Core Chemical and Physical Properties

2-Amino-3-phenylquinoline is a solid organic compound with the molecular formula $C_{15}H_{12}N_2$.^[3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
IUPAC Name	3-phenylquinolin-2-amine	[4]
CAS Number	36926-84-8	[3]
Molecular Formula	C ₁₅ H ₁₂ N ₂	[3]
Molecular Weight	220.27 g/mol	[3]
Melting Point	156-157 °C	[5]
Boiling Point	385.9 ± 27.0 °C (Predicted)	[5]
Density	1.194 ± 0.06 g/cm ³ (Predicted)	[5]
pKa	6.11 ± 0.50 (Predicted)	[5]

Synthesis and Experimental Protocols

The synthesis of 2-aminoquinoline derivatives can be achieved through various methods. A facile and efficient approach involves the reductive cyclization of a nitro-cyano precursor using a zinc-acetic acid (Zn/AcOH) couple.[4] This method is advantageous due to its mild reaction conditions and good yields.

Experimental Protocol: Reductive Cyclization for 2-Aminoquinoline Synthesis[4]

This protocol describes a general method for synthesizing 2-aminoquinoline derivatives, which can be adapted for **2-Amino-3-phenylquinoline**.

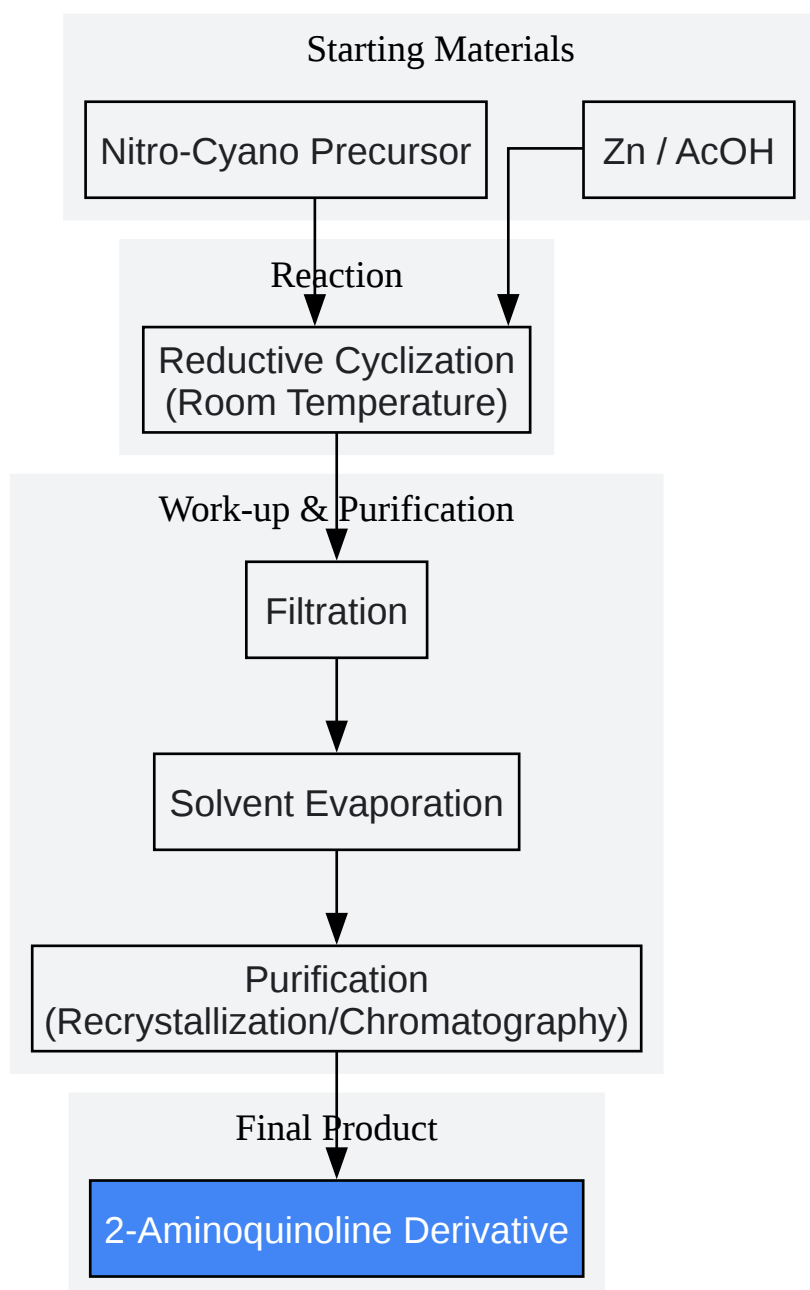
Materials:

- Appropriate isopropyl-2-cyano-3-(nitrophenyl)acrylate precursor
- Zinc dust (Zn)
- Glacial Acetic Acid (AcOH)
- Solvent (e.g., ethanol)

Procedure:

- Dissolve the starting nitro-cyano precursor (1 mmol) in a suitable solvent in a round-bottom flask.
- Add zinc dust (a molar excess, e.g., 5 mmol) to the solution.
- Slowly add glacial acetic acid to the stirring mixture.
- Allow the reaction to proceed at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove excess zinc and other solids.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield the desired 2-aminoquinoline derivative.

A general workflow for this type of synthesis is illustrated below.



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Caption: General workflow for the synthesis of 2-aminoquinolines.

Spectroscopic Data

The structural confirmation of **2-Amino-3-phenylquinoline** and its derivatives is typically performed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic

Resonance (NMR) spectroscopy. While specific data for the title compound is not detailed in the provided search results, the following table presents characteristic data for a closely related analog, 3-(4-Chlorophenyl)quinolin-2-amine, which serves as a representative example.[4]

Spectroscopic Data for 3-(4-Chlorophenyl)quinolin-2-amine[4]	
IR (KBr) ν (cm ⁻¹)	3438, 3126, 1643, 1568, 1496, 1434, 1089, 838, 755
¹ H NMR (300 MHz, DMSO-d ₆) δ (ppm)	6.09 (2H, s, NH ₂), 7.18 (1H, m, ArH), 7.51 (5H, m, ArH), 7.63 (1H, d, J=8.1 Hz, ArH), 7.82 (1H, s, ArH)

Biological Activities and Potential Applications

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for a wide array of pharmacological activities.[6][7] These include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects.[6]

Specifically, derivatives of 2-aminoquinoline have been synthesized and evaluated for various biological activities.[8] For instance, a study on novel 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines, which are structurally related to **2-Amino-3-phenylquinoline**, demonstrated potent anticancer activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.[9] The study also indicated that these compounds act as moderate inhibitors of the Epidermal Growth Factor Receptor (EGFR).[9]

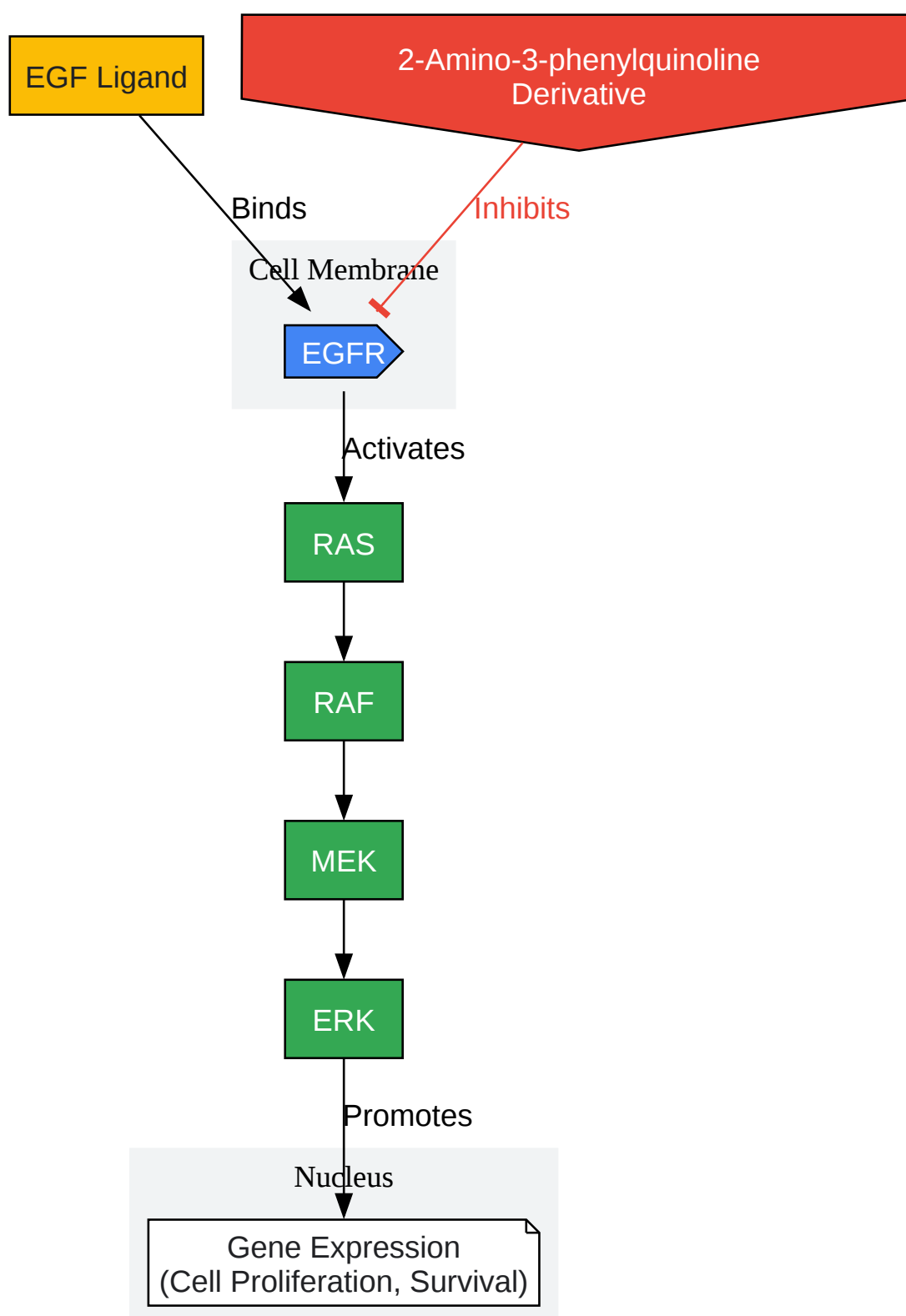
The potential for **2-Amino-3-phenylquinoline** and its derivatives as therapeutic agents is significant, particularly in oncology. Further research could focus on elucidating its mechanism of action and optimizing its structure to enhance potency and selectivity.

Signaling Pathway Involvement

The finding that structurally similar quinoline derivatives can inhibit EGFR suggests a potential mechanism of action for their anticancer effects.[9] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events

that promote cell growth, proliferation, and survival. Inhibition of this pathway is a clinically validated strategy in cancer therapy.

The diagram below illustrates a simplified representation of the EGFR signaling pathway, which could be a potential target for **2-Amino-3-phenylquinoline** derivatives.



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Caption: Simplified EGFR signaling pathway and potential inhibition.

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